2-Phenoxyethyl acrylate

Description

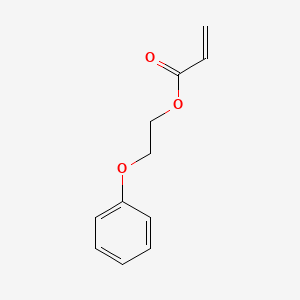

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVINYQDSSQUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56641-05-5, 34962-82-8 | |

| Record name | Polyethylene glycol phenyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4040715 | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

48145-04-6, 56641-05-5 | |

| Record name | Phenoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenoxyethyl acrylate CAS number 48145-04-6

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (CAS: 48145-04-6)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Phenoxyethyl acrylate (PHEA), a monofunctional aromatic monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes critical data on its properties, synthesis, polymerization, applications, and handling protocols, grounded in authoritative sources.

Introduction and Molecular Overview

2-Phenoxyethyl acrylate (PHEA), registered under CAS number 48145-04-6, is an organic compound classified as a carboxylic acid derivative.[1] It is a monofunctional acrylic monomer that can be polymerized by free radicals.[2][3] Structurally, PHEA is characterized by an acrylate group, a flexible ethyl ether linkage, and a rigid phenyl group.[4] This unique molecular architecture imparts a valuable combination of properties, including enhanced flexibility, good thermal and UV stability, and excellent compatibility with a wide range of resins and additives.[4]

First synthesized in the mid-20th century during broader research into acrylate monomers, PHEA has become a cornerstone in formulations for coatings, adhesives, and inks, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation.[1][2][3] Its primary role in these systems is as a reactive diluent, which reduces formulation viscosity for improved processing while actively participating in the polymerization process to become an integral part of the final cured material.[4][5]

Caption: Molecular structure of 2-Phenoxyethyl acrylate.

Physicochemical Properties

PHEA is a clear, colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[1][2] It is a low-volatility compound with moderate solubility in water but high solubility in many organic solvents.[1][2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 48145-04-6 | [6][7] |

| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |

| Molecular Weight | 192.21 g/mol | [2][9] |

| Appearance | Clear, colorless liquid | [2][10] |

| Density | 1.104 - 1.105 g/cm³ at 20-25 °C | [2][9][10] |

| Boiling Point | 132 °C at 1013 hPa; 84 °C at 0.2 mm Hg | [2][9] |

| Refractive Index (n20/D) | 1.517 - 1.518 | [6][9] |

| Vapor Pressure | 0.22 Pa at 20 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [9][10] |

| Water Solubility | Moderate / Immiscible | [2][10] |

| Glass Transition Temp (Tg) | 5 - 7 °C | [6][11] |

| Viscosity | 5-10 cps at 25 °C | [6] |

Synthesis of 2-Phenoxyethyl Acrylate

The industrial synthesis of PHEA is typically achieved through the esterification of 2-phenoxyethanol with acrylic acid.[1] Alternative methods, such as using acryloyl chloride, are also documented.[3][12]

Common Synthesis Route: Esterification

This process involves a direct reaction between 2-phenoxyethanol and acrylic acid, typically catalyzed by a strong acid like p-toluenesulfonic acid.[1][13] A polymerization inhibitor is crucial to prevent the self-polymerization of the acrylate monomer at reaction temperatures. The water produced during the reaction is removed to drive the equilibrium towards the product side.

Caption: Generalized workflow for the synthesis of PHEA.

Detailed Laboratory Protocol (Esterification)

The following protocol is a representative example for the synthesis of PHEA, adapted from established methodologies.[12][13]

Materials:

-

2-Phenoxyethanol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

4-Methoxyphenol (MEHQ, polymerization inhibitor)

-

Sodium carbonate (for neutralization)

-

Anhydrous magnesium sulfate (drying agent)

-

Toluene (as an azeotropic solvent, optional)

-

Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser

Procedure:

-

Reactor Setup: Charge the reaction flask with 2-phenoxyethanol, a molar excess of acrylic acid (e.g., 1.2 equivalents), the catalyst (e.g., 1-2 mol% of the limiting reactant), and the inhibitor (e.g., 200 ppm). If using an azeotropic solvent, add toluene.

-

Causality: Using excess acrylic acid pushes the reaction equilibrium towards the product. The inhibitor is critical to prevent unwanted polymerization of both the reactant and product acrylates at elevated temperatures.

-

-

Reaction: Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring under a nitrogen atmosphere.[13] Water produced during the esterification will be collected in the Dean-Stark trap.

-

Causality: The nitrogen atmosphere prevents oxygen from participating in side reactions and also helps to mitigate premature polymerization, as oxygen can sometimes initiate radical processes, especially in the presence of impurities.

-

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water ceases to be produced.

-

Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium carbonate solution to neutralize the acidic catalyst and remove unreacted acrylic acid, followed by washing with brine.

-

Trustworthiness: The neutralization step is confirmed by checking the pH of the aqueous layer until it is neutral or slightly basic. This ensures complete removal of the acid catalyst, which could otherwise compromise product stability.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield high-purity 2-phenoxyethyl acrylate.[13]

Polymerization and Application Mechanisms

PHEA is a monofunctional monomer, meaning it contains one polymerizable acrylate group.[2][4] This allows it to participate in free-radical polymerization to form linear polymer chains.

Free-Radical Polymerization

Polymerization is most commonly initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a chemical initiator.[2] This process is central to its use in UV-curable coatings, inks, and adhesives.[3]

Caption: Key stages of UV-initiated free-radical polymerization of PHEA.

Role in Formulations and Key Applications

The unique structure of PHEA provides a balance of properties that make it highly versatile.

-

UV-Curable Coatings and Inks: In these applications, PHEA serves as a reactive diluent to reduce the viscosity of oligomer-heavy formulations.[5][14] This is critical for achieving smooth application and precise detail in printing.[5] Upon curing, the phenyl group contributes to hardness and scratch resistance, while the ether linkage provides flexibility, preventing the cured film from becoming brittle.[4] Its low shrinkage during polymerization ensures dimensional stability of the final product.[5][14] Applications include coatings for wood, plastic, and metal, as well as inks for flexography, gravure, and inkjet printing.[4][15]

-

Adhesives and Sealants: PHEA is used in UV-curable adhesives for its excellent adhesion to various substrates and its ability to reduce internal stress in the cured adhesive.[4][5] This makes it suitable for applications in electronics, medical devices, and automotive assembly where rapid, on-demand curing is beneficial.[5]

-

3D Printing (Stereolithography - SLA): In SLA resins, PHEA can be used to control viscosity and improve the mechanical properties of the printed object, such as flexibility and impact resistance.[15]

-

Biomedical Applications: While less common, acrylate-based polymers are explored for biomedical uses. The polymer derived from PHEA, poly(2-phenoxyethyl acrylate), could be investigated for applications like biocompatible coatings or as a component in drug delivery systems, although specific research in this area for PHEA is not as extensive as for other acrylates like poly(2-hydroxyethyl acrylate) (PHEA).[16] Its use as a monomer in shape-memory polymers has also been noted.[3][17]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. PHEA, while widely used, has specific hazards that must be managed through proper laboratory practices.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Phenoxyethyl acrylate is classified with the following hazards:

-

H317: May cause an allergic skin reaction. [2][8] PHEA is a potent skin sensitizer.[2]

-

H411: Toxic to aquatic life with long lasting effects. [2][8][18]

-

It may also cause slight skin and eye irritation upon contact.[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[8] Safety showers and eyewash stations should be readily accessible.[2]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][8]

-

Skin Protection: Wear a lab coat or long-sleeved clothing.[2]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber (>0.5 mm thickness), and inspect them before use.[2] Use proper glove removal technique to avoid skin contact.[8]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[19] Seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Storage and Stability

PHEA is stable under recommended storage conditions.[8] However, it can undergo hazardous, exothermic polymerization.[8] To ensure stability:

-

Storage Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight, heat, and sources of ignition.[8][11]

-

Inhibitor Levels: The monomer is typically supplied with a polymerization inhibitor (like MEHQ). It is crucial to maintain the inhibitor level and ensure the presence of dissolved oxygen, as many common inhibitors require it to be effective. Do not store under an inert atmosphere.

-

Contamination: Avoid contact with contaminants such as free-radical initiators, peroxides, strong acids, or bases, which can trigger uncontrolled polymerization.[8]

Conclusion

2-Phenoxyethyl acrylate is a high-performance monomer whose value is derived from its unique hybrid structure. For the material scientist and formulation chemist, it offers a versatile tool for tailoring the properties of polymers, particularly in radiation-curing applications. Its ability to act as a reactive diluent while enhancing flexibility, adhesion, and hardness makes it indispensable in the coatings, inks, and adhesives industries. Proper understanding of its synthesis, polymerization mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in research and industrial settings.

References

-

EASTO Materials. (2025, April 28). Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA). [Link]

-

Gelest. (2023, November). BIMAX® POEA 2-Phenoxyethyl acrylate. [Link]

-

LookChem. The Role of 2-Phenoxyethyl Acrylate in Advanced Inks and Adhesives. [Link]

-

Scientific Polymer Products, Inc. (2017, August 8). SAFETY DATA SHEET - 2-Phenoxyethyl acrylate. [Link]

-

SINOMER. PHEA - 2-Phenoxyethyl Acrylate for Plastic Coatings & Printing Inks. [Link]

-

Unilong. 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6. [Link]

-

Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science. [Link]

- CN112079714A - Preparation method of 2-phenylethyl acrylate.

-

3M. (2019, February 15). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). 2-Phenoxyethyl Acrylate: A High-Quality Monomer for UV Curing Applications. [Link]

-

Molbase. 2-PHENOXYETHYL ACRYLATE 48145-04-6 wiki. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. arkema.com [arkema.com]

- 3. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 4. Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 5. nbinno.com [nbinno.com]

- 6. PHEA - 2-Phenoxyethyl Acrylate for Plastic Coatings & Printing Inks [sinocurechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scipoly.com [scipoly.com]

- 9. 48145-04-6 CAS MSDS (2-Phenoxyethyl Acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.cn]

- 11. gelest.com [gelest.com]

- 12. 2-Phenoxyethyl Acrylate synthesis - chemicalbook [chemicalbook.com]

- 13. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. specialchem.com [specialchem.com]

- 16. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]

- 17. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 18. 2-Phenoxyethyl Acrylate | 48145-04-6 | TCI AMERICA [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

physical and chemical properties of 2-Phenoxyethyl acrylate

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (PHEA): Properties, Reactivity, and Handling for Scientific Applications

Introduction

2-Phenoxyethyl acrylate (PHEA), identified by its CAS number 48145-04-6, is a monofunctional acrylic monomer that holds a significant position in the field of polymer science.[1][2] Its molecular architecture, which uniquely combines a flexible ether linkage with a rigid aromatic ring, imparts a valuable balance of properties including enhanced elasticity, thermal stability, and controlled reactivity.[3] Primarily utilized in industry as a reactive diluent, PHEA is integral to the formulation of ultraviolet (UV) and electron beam (EB) cured coatings, inks, and adhesives.[1][2][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of PHEA's physicochemical properties, reactivity, and the causality behind its handling and analytical protocols, empowering scientists to leverage this versatile monomer in advanced applications.

Section 1: Physicochemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the structural identity and key physical characteristics of 2-Phenoxyethyl Acrylate.

Chemical Structure and Identifiers

The structure of PHEA is characterized by an acrylate group linked via an ethyl ether to a phenyl group. This combination is responsible for its desirable performance characteristics.

Caption: Chemical Structure of 2-Phenoxyethyl Acrylate.

Table 1: Chemical Identifiers for 2-Phenoxyethyl Acrylate

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 48145-04-6 | [6][7][8][9][10][11][12] |

| Molecular Formula | C₁₁H₁₂O₃ | [9][12][13][14] |

| Molecular Weight | 192.21 g/mol | [2][6][11][12][14] |

| IUPAC Name | 2-phenoxyethyl prop-2-enoate | [11] |

| Synonyms | Ethylene glycol phenyl ether acrylate, Phenyl cellosolve acrylate, Ageflex PEA, SR 339 |[11][12][15] |

Physical Properties

The physical properties of PHEA make it a versatile liquid monomer suitable for a wide range of formulation and synthesis conditions. It is a colorless to slightly yellow liquid with a characteristic mild odor.[4]

Table 2: Key Physical Properties of 2-Phenoxyethyl Acrylate

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Appearance | Colorless, clear liquid | 20°C, 1013.25 hPa | [2][16] |

| Boiling Point | 132°C | 1013 hPa | [2][17] |

| 84°C | 0.2 mm Hg | [1][6][8][10][14] | |

| Melting Point | -74°C | [2][17] | |

| Density | 1.104 - 1.105 g/cm³ | 20-25°C | [1][2][6][8][10][14] |

| Viscosity | 11.2 - 12 mPa·s (cP) | 23-25°C | [17][18] |

| Refractive Index (n²⁰/D) | 1.518 | 20°C | [1][6][14] |

| Vapor Pressure | 0.22 - 0.25 Pa | 20-25°C | [2][6][14] |

| Flash Point | >140°C (>230°F) | [6][8][14][17] | |

| Water Solubility | 525 mg/L | Moderately soluble | [17] |

| Log P (Octanol/Water) | 2.58 | |[6][17] |

Section 2: Chemical Properties and Reactivity

PHEA's utility is primarily derived from the reactivity of its acrylate group, which readily participates in polymerization reactions.

Core Reactivity: Free-Radical Polymerization

As a monofunctional acrylate, PHEA contains a single polymerizable acrylate group.[1][2][3] This allows it to act as a chain extender in polymerization, leading to linear polymer chains with lower crosslinking density. This structural feature is key to enhancing the flexibility and elongation of cured materials.[3]

The primary reaction mechanism is free-radical polymerization. This process can be initiated by thermal energy or, more commonly, by photoinitiators that generate radicals upon exposure to UV or EB radiation.[2][4] In many formulations, PHEA serves as a reactive diluent.

Causality Behind Use as a Reactive Diluent: Unlike volatile organic compounds (VOCs) that evaporate during curing, a reactive diluent lowers the viscosity of a formulation for better processing and then becomes chemically incorporated into the final polymer network.[3][5] This results in a 100% solid, environmentally friendlier system with minimal shrinkage.[3][6] The phenoxyethyl group provides good compatibility with a wide range of oligomers and other monomers.[3]

Caption: Workflow for UV-initiated polymerization of PHEA.

Stability and Incompatibilities

Understanding the stability of PHEA is critical for safe storage and handling, as well as for predicting its behavior in different chemical environments.

-

Hydrolytic Stability : PHEA is hydrolytically stable under acidic conditions. However, it is unstable under neutral and basic conditions, where the ester linkage can be susceptible to hydrolysis.[2][17]

-

Polymerization : Hazardous, exothermic polymerization can occur.[13] This reaction can be triggered by high temperatures, direct sunlight, or contamination.[13][16] To prevent spontaneous polymerization during storage, PHEA is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[7][18][19]

-

Incompatible Materials : Contact with strong acids, strong alkalis, and oxidizing agents should be avoided as they can initiate hazardous reactions or degradation.[16][20]

Section 3: Analytical Methodologies

For researchers and quality control professionals, verifying the purity and identity of PHEA is essential. Standard analytical techniques include chromatography and spectroscopy.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective method for assessing the purity of PHEA.

Causality of Method Choice : The combination of a nonpolar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating PHEA, which is a molecule of moderate polarity.[11] The presence of the phenyl group provides a strong chromophore, making it easily detectable by a UV-Vis detector.

Exemplar Protocol: Purity Analysis of PHEA by RP-HPLC

-

Column Selection : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid can be substituted for the typical phosphoric acid.[11]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm or 270 nm).

-

Sample Preparation : Prepare a dilute solution of PHEA in the mobile phase (e.g., 100 µg/mL).

-

Injection Volume : 10 µL.

-

Analysis : The purity is determined by calculating the area percent of the main PHEA peak relative to the total area of all peaks in the chromatogram. This protocol is self-validating through the use of a certified reference standard to confirm retention time and detector response.

Spectroscopic Characterization

Spectroscopy provides an unambiguous confirmation of the chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum of PHEA in CDCl₃ will show characteristic signals for the different types of protons: vinyl protons of the acrylate group (δ 5.8-6.4 ppm), aromatic protons of the phenyl group (δ 6.9-7.3 ppm), and the two methylene groups of the ethyl chain (-O-CH₂-CH₂-O-) as triplets (δ ~4.2-4.5 ppm).[21]

-

FTIR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum provides confirmation of key functional groups.[12][22] Expect to see strong characteristic absorption bands for the C=O stretch of the ester (~1725 cm⁻¹), the C=C stretch of the acrylate group (~1635 cm⁻¹), the C-O-C stretches of the ether and ester linkages (~1160-1290 cm⁻¹), and aromatic C-H bands.[12]

Section 4: Safety, Handling, and Storage

Given its chemical reactivity, a systematic and self-validating approach to handling and storage is mandatory to ensure laboratory safety.

Hazard Identification and Risk Assessment

PHEA presents several key hazards that must be managed through proper controls.

-

Primary Hazards : It is classified as a strong skin sensitizer (H317: May cause an allergic skin reaction) and can cause slight skin and eye irritation.[2][13][20]

-

Environmental Hazards : It is toxic to aquatic life with long-lasting effects (H411).[13][20][23]

Caption: Hazard mitigation workflow for handling PHEA.

Protocol for Safe Handling

This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.

-

Preparation (Administrative Control) : Before handling, review the Safety Data Sheet (SDS). Ensure safety showers and eyewash stations are accessible.[2]

-

Engineering Controls : All handling of open containers must be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation of vapors.[13]

-

Personal Protective Equipment (PPE) :

-

Spill Response : In case of a spill, prevent it from entering drains.[13] Contain and collect the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a labeled container for disposal.[13]

-

First Aid :

-

Skin Contact : Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[13][20]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13][20][24]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

Protocol for Safe Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Container : Store in the original, tightly closed container.[16][20] Suitable materials include stainless steel, amber glass, or baked phenolic-lined containers.[16]

-

Environment : Keep in a cool, dry, and well-ventilated place.[13][16]

-

Avoidance : Store away from direct sunlight, heat sources, and incompatible materials (oxidizing agents, acids, alkalis).[13][16][20] Do not expose to temperatures exceeding 40°C for prolonged periods.[16]

-

Atmosphere : Crucially, do not store under an oxygen-free (e.g., nitrogen) atmosphere.[16] The common stabilizer, MEHQ, requires the presence of dissolved oxygen to function effectively as a polymerization inhibitor.

-

Shelf Life : Do not store for more than 6-24 months, depending on supplier recommendations, to ensure inhibitor effectiveness.[16][25]

Section 5: Relevance in Drug Development and Advanced Applications

While primarily an industrial monomer, the unique properties of PHEA and acrylates in general present opportunities in the biomedical and pharmaceutical fields.

-

Precursor for Specialty Polymers : PHEA can be used as a monomer or co-monomer to synthesize polymers with tailored properties.[6] Its phenoxyethyl group can enhance the hydrophobicity and mechanical properties of the resulting polymer, which could be relevant for creating specific biomaterials.

-

Adhesives for Medical Devices : UV-curable adhesives are widely used in the assembly of medical devices due to their rapid, on-demand curing and strong bonding capabilities. PHEA's role as a reactive diluent that enhances flexibility and adhesion is valuable in this context.[5]

-

Potential in Drug Delivery Systems : The broader class of acrylate polymers is extensively researched for drug delivery applications, particularly in the formation of hydrogels.[26][27] While direct studies on PHEA may be limited, its chemistry allows it to be a component in creating cross-linked polymer networks. Such networks could potentially be engineered for the controlled or sustained release of therapeutic agents, where the polymer matrix's degradation or swelling properties would govern the release profile.[26] Its use as an intermediate in the synthesis of more complex, pharmacologically active molecules has also been noted.[6]

Conclusion

2-Phenoxyethyl acrylate is more than a simple commodity chemical; it is a highly versatile monomer whose value is rooted in its distinct chemical structure. The combination of a reactive acrylate head, a flexible ether body, and a stable phenyl tail provides a powerful tool for material design. For researchers in materials science, polymer chemistry, and drug development, a thorough understanding of its properties, reactivity, and safety protocols is essential. By leveraging its capacity to act as a reactive diluent and a building block for tailored polymers, PHEA will continue to be a key enabler of innovation in fields ranging from advanced coatings to the frontiers of biomedical engineering.

References

- 2-Phenoxyethyl Acrylate | 48145-04-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1113666_EN.htm]

- 2-phenoxyethyl acrylate - Registration Dossier - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15313/4/2]

- GPS Safety Summary - Substance Name: - 2-Phenoxyethyl Acrylate - Arkema. [URL: https://www.arkema.

- 2-Phenoxyethyl acrylate - Scientific Polymer Products, Inc. [URL: https://www.scipoly.

- 2-PHENOXYETHYL ACRYLATE 48145-04-6 wiki. [URL: https://www.chemwiki.com/cas/48145-04-6]

- Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA). [URL: https://www.polysciences.

- Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Cheméo. [URL: https://www.chemeo.

- 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6 - Unilong Industry Co.,Ltd. [URL: https://www.unilong.

- 48145-04-6(2-Phenoxyethyl Acrylate) Product Description - ChemicalBook. [URL: https://www.chemicalbook.

- CAS 48145-04-6: ethylene glycol phenyl ether acrylate - CymitQuimica. [URL: https://www.cymitquimica.com/cas/48145-04-6]

- CAS 48145-04-6 Clear Liquid Phenol (EO) Acrylate PHEA Used For Adhesives. [URL: https://www.uv-photoinitiator.

- 2-Phenoxyethyl acrylate (Cas 48145-04-6) - Parchem. [URL: https://www.parchem.

- 2-Phenoxyethyl Acrylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/48145-04-6.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC420950250&productDescription=2-PHENOXYETHYL+ACRYLATE%2C+98%2B%25%2C+STAB.+W%2F+100PPM+MEHQ&vendorId=VN00032119&countryCode=US&language=en]

- Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. [URL: https://multimedia.3m.com/mws/media/1676643O/3m-screen-printing-uv-ink-9801-thinner.pdf]

- 2-Phenoxyethyl acrylate – scipoly.com. [URL: https://www.scipoly.

- 2-PHENOXYETHYL ACRYLATE (cas 48145-04-6) SDS/MSDS download - Guidechem. [URL: https://www.guidechem.com/msds/48145-04-6.html]

- 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6 - Chemical Supplier Unilong. [URL: https://www.unilong.

- 2-Phenoxyethyl Acrylate (48145-04-6)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_48145-04-6_IR1.htm]

- 2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/1dR847XO0RE]

- 2-Phenoxyethyl acrylate - SIELC Technologies. [URL: https://sielc.

- CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents. [URL: https://patents.google.

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents. [URL: https://patents.google.

- β-Phenoxyethyl acrylate - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C48145046&Type=IR-SPEC&Index=1]

- CAS 91442-24-9 2-Phenylphenoxyethyl acrylate - BOC Sciences. [URL: https://www.bocsci.

- 2-Phenoxyethyl Acrylate [CAS:48145-04-6] - CPAChem. [URL: https://shop.cpachem.

- The Role of 2-Phenoxyethyl Acrylate in Advanced Inks and Adhesives. [URL: https://www.chemtradeasia.

- In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16353592/]

- 2-Phenoxyethyl Acrylate (stabilized with MEHQ) - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P1208]

- Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes - MDPI. [URL: https://www.mdpi.com/1999-4923/13/1/66]

Sources

- 1. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 2. arkema.com [arkema.com]

- 3. Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. unisunchem.com [unisunchem.com]

- 7. CAS 48145-04-6: ethylene glycol phenyl ether acrylate [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. Page loading... [guidechem.com]

- 10. 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6 - Chemical Supplier Unilong [unilongindustry.com]

- 11. 2-Phenoxyethyl acrylate | SIELC Technologies [sielc.com]

- 12. β-Phenoxyethyl acrylate [webbook.nist.gov]

- 13. scipoly.com [scipoly.com]

- 14. 48145-04-6 CAS MSDS (2-Phenoxyethyl Acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. CAS 48145-04-6 Clear Liquid Phenol (EO) Acrylate PHEA Used For Adhesives [anhuiderun.com]

- 17. Registration Dossier - ECHA [echa.europa.eu]

- 18. 2-Phenoxyethyl acrylate – scipoly.com [scipoly.com]

- 19. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]

- 20. multimedia.3m.com [multimedia.3m.com]

- 21. spectrabase.com [spectrabase.com]

- 22. 2-Phenoxyethyl Acrylate (48145-04-6) IR Spectrum [chemicalbook.com]

- 23. 2-Phenoxyethyl Acrylate | 48145-04-6 | TCI AMERICA [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

- 25. 2-Phenoxyethyl Acrylate [CAS:48145-04-6] [cpachem.com]

- 26. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2-Phenoxyethyl Acrylate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-phenoxyethyl acrylate (2-PEA), a versatile monofunctional acrylate monomer critical in the formulation of coatings, adhesives, inks, and specialty polymers.[1][2][3][4] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simplistic solubility tables to explore the underlying physicochemical principles governing the miscibility of 2-PEA in a range of common organic solvents. We present a framework for predicting solubility based on Hansen Solubility Parameters (HSP) and provide a detailed, field-proven experimental protocol for the qualitative and semi-quantitative determination of miscibility, ensuring a self-validating system for laboratory application. This guide is designed to empower formulators with the expertise to make informed solvent selections, optimize formulations, and accelerate product development timelines.

Introduction: The Critical Role of Solvent Selection in 2-Phenoxyethyl Acrylate Applications

2-Phenoxyethyl acrylate (CAS 48145-04-6) is a liquid monomer at room temperature, valued for its contribution to flexibility, adhesion, and low volatility in polymer systems.[2] The successful incorporation of 2-PEA into a formulation is fundamentally dependent on its interaction with the chosen solvent system. Proper solvent selection is paramount, influencing not only the homogeneity and stability of the formulation but also critical performance attributes such as viscosity, curing kinetics, and the final properties of the cured material.

This guide provides a comprehensive overview of the solubility of 2-PEA, moving from theoretical prediction to practical experimental verification.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

A robust theoretical approach to predicting the solubility of a polymer or monomer in a solvent is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP values of two substances (in this case, 2-PEA and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Caption: Hansen Solubility Parameter (HSP) based prediction of miscibility.

Qualitative and Semi-Quantitative Solubility of 2-Phenoxyethyl Acrylate

Based on available literature and safety data sheets, 2-phenoxyethyl acrylate is described as having high solubility in many organic solvents.[1] It is generally considered miscible with a wide array of common laboratory and industrial solvents. While precise quantitative data ( g/100g of solvent) is not extensively published, for practical formulation purposes, 2-PEA can be considered fully miscible in all proportions with the solvents listed in the table below at ambient temperature.

Table 1: Qualitative Solubility of 2-Phenoxyethyl Acrylate in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Chlorinated Hydrocarbons | Dichloromethane | Miscible |

| Ethers | Tetrahydrofuran (THF) | Miscible |

| Aliphatic Hydrocarbons | Heptane, Hexane | Partially Miscible to Immiscible |

It is important to note that while 2-PEA is readily miscible with most polar and moderately polar organic solvents, its solubility in non-polar aliphatic hydrocarbons like hexane and heptane is limited. This is consistent with the general principle of "like dissolves like," where the polarity of the solute and solvent plays a key role.[9][10][11]

Experimental Protocol: A Self-Validating System for Miscibility Determination

To provide a robust and reproducible method for confirming the miscibility of 2-phenoxyethyl acrylate in a specific solvent of interest, the following experimental protocol is recommended. This procedure is adapted from the principles outlined in standard test methods for miscibility, such as ASTM D1722 for water-soluble solvents, and is tailored for organic systems.[12][13][14][15]

Objective

To qualitatively and semi-quantitatively assess the miscibility of 2-phenoxyethyl acrylate in a selected organic solvent at various concentrations at a controlled temperature.

Materials and Equipment

-

2-Phenoxyethyl acrylate (purity >98%)

-

Selected organic solvent (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Clear glass vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Light source for visual inspection

Experimental Workflow

Caption: Experimental workflow for miscibility determination.

Step-by-Step Procedure

-

Preparation of Test Mixtures: In clean, dry glass vials, prepare a series of mixtures of 2-phenoxyethyl acrylate and the chosen solvent at various volume/volume (v/v) or weight/weight (w/w) ratios. A suggested range would be 10%, 25%, 50%, 75%, and 90% of 2-PEA in the solvent. Prepare a sufficient total volume (e.g., 5-10 mL) to allow for clear observation.

-

Temperature Control: Place the sealed vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 30 minutes.

-

Mixing: After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes or with a magnetic stirrer for 5-10 minutes to ensure intimate contact between the two components.

-

Observation: Following mixing, allow the vials to stand undisturbed in the constant temperature bath for a minimum of one hour. Visually inspect each vial against a well-lit background for any signs of immiscibility.

-

Miscible: The solution appears as a single, clear, and homogenous liquid phase with no visible turbidity, haze, or phase separation.

-

Partially Miscible: The solution appears hazy or turbid, or two distinct liquid layers are observed.

-

Immiscible: Two distinct liquid layers are clearly visible.

-

-

Documentation: Record the observations for each concentration at the specified temperature.

This self-validating protocol provides a definitive in-house assessment of the miscibility of 2-phenoxyethyl acrylate in any solvent of interest, mitigating risks associated with formulation instability.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, when handling 2-phenoxyethyl acrylate and organic solvents.[2][16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

-

Spill and Waste Disposal: Have appropriate spill control materials readily available. Dispose of all waste materials in accordance with local, state, and federal regulations.[16][17]

-

Material Safety Data Sheets (MSDS): Always consult the MSDS for both 2-phenoxyethyl acrylate and the chosen organic solvents prior to use to be fully aware of all potential hazards.[16][17][18]

Conclusion

The high solubility of 2-phenoxyethyl acrylate in a broad range of common organic solvents, excluding aliphatic hydrocarbons, makes it a highly versatile monomer for a multitude of applications. While quantitative solubility data is not widely published, the miscibility in key solvent classes is well-established. By leveraging the theoretical framework of Hansen Solubility Parameters for initial solvent screening and employing the detailed experimental protocol provided for verification, researchers and formulators can confidently select and validate appropriate solvent systems. This systematic approach ensures the development of stable, high-performance formulations, ultimately leading to more robust and reliable end-products.

References

-

ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM International, West Conshohocken, PA, 2009. [Link]

-

ASTM D1722-09 - Standard Test Method for Water Miscibility of Water-Soluble Solvents. [Link]

-

ASTM D1722-09(2023) - Standard Test Method for Water Miscibility of Water-Soluble Solvents - iTeh Standards. [Link]

-

ASTM D1722: Water Miscibility of Water-Soluble Solvents | Petrolube.com. [Link]

-

2-Phenoxyethyl acrylate - Scientific Polymer Products, Inc. Safety Data Sheet. [Link]

-

2-PHENOXYETHYL ACRYLATE 48145-04-6 wiki. [Link]

-

Applying Hansen Solubility Parameters to Dynamically Reacting Systems A Case Study of Photopolymerization Induced Phase Separation | ACS Materials Letters. [Link]

-

Prediction of Hildebrand Solubility Parameters of Acrylate and Methacrylate Monomers and Their Mixtures by Molecular Simulation - ResearchGate. [Link]

-

ASTM D6922-11 - Standard Test Method for Determination of Homogeneity and Miscibility in Automotive Engine Oils. [Link]

-

"Acrylic Ester Polymers". In - Free. [Link]

-

Experiment 1 SOLVENT POLARITY AND MISCIBILITY - CHEMISTRY. [Link]

-

Precautions for Handling Organic Solvent. [Link]

-

and Hansen Solubility Parameters for Various Polymers (sort by dispersion descending) - Accu Dyne Test. [Link]

-

2-phenoxyethyl acrylate - Registration Dossier - ECHA. [Link]

-

Determination of Hansen solubility parameters for cellulose acrylate by inverse gas chromatography - ResearchGate. [Link]

-

Experiment 1 (Solubility and Miscibility) | PDF - Scribd. [Link]

-

Sheet1 - Hansen Solubility Parameters. [Link]

-

Polymer Handbook. [Link]

-

Miscibility - Wikipedia. [Link]

-

Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course - Academic Journals. [Link]

-

Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro). [Link]

-

2-Phenoxyethyl Acrylate [CAS:48145-04-6] - CPAChem. [Link]

-

Polymer and Solvents 1.pdf - ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. arkema.com [arkema.com]

- 3. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 4. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by dispersion descending) [accudynetest.com]

- 8. researchgate.net [researchgate.net]

- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 10. longchangchemical.com [longchangchemical.com]

- 11. doxuchem.com [doxuchem.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. petrolube.com [petrolube.com]

- 16. scipoly.com [scipoly.com]

- 17. Page loading... [guidechem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

2-Phenoxyethyl acrylate molecular weight and formula

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Core Properties and Scientific Applications

Introduction

2-Phenoxyethyl acrylate (PHEA) is a monofunctional acrylic monomer distinguished by its unique aromatic ether structure. It serves as a cornerstone in the formulation of a wide array of advanced materials, particularly those cured by ultraviolet (UV) light and electron beam (EB) technologies.[1][2] While its primary applications are in industrial coatings, inks, and adhesives, its inherent properties—such as flexibility, thermal stability, and controlled reactivity—present compelling opportunities for innovation in the biomedical and drug development sectors.[3][4] This guide offers a detailed examination of its fundamental molecular properties, the causal relationship between its structure and function, and its established and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A precise understanding of a monomer's foundational properties is critical for predicting its behavior in polymerization and the characteristics of the resulting material. For 2-Phenoxyethyl acrylate, the key identifiers and properties are summarized below.

Molecular Formula and Weight

The elemental composition and mass are defining characteristics of a chemical compound, dictating its stoichiometry in reactions and its physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [5][6][7][8] |

| Molecular Weight | 192.21 g/mol | [2][5][6][7][9] |

| CAS Number | 48145-04-6 | [1][3][5][10] |

| IUPAC Name | 2-phenoxyethyl prop-2-enoate | [5][6] |

Chemical Structure

The arrangement of atoms and functional groups within the PHEA molecule is directly responsible for its unique balance of properties. The structure consists of a flexible acrylate tail, a central ether linkage, and a stable phenyl group.

Caption: Chemical structure of 2-Phenoxyethyl Acrylate (PHEA).

Protocol for Identity and Purity Verification

In any research or development setting, particularly in drug development, verifying the identity and purity of starting materials is a non-negotiable step. The following protocols represent a self-validating workflow for confirming the molecular weight and structural integrity of a PHEA sample.

Causality Behind Method Selection

-

Mass Spectrometry (MS): This technique is chosen for its unparalleled accuracy in determining molecular weight. Electrospray Ionization (ESI) is a soft ionization method ideal for preventing the fragmentation of the parent molecule, thus providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) that directly confirms the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms what the mass is, NMR confirms what the molecule is. ¹H and ¹³C NMR are selected to provide a detailed map of the hydrogen and carbon atoms, respectively. The chemical shifts, integration values, and splitting patterns serve as a molecular fingerprint, confirming the precise arrangement of the acrylate, ethyl, and phenyl groups.

Experimental Workflow

Caption: Workflow for analytical verification of PHEA identity.

Step-by-Step Protocols

A. Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve 1 mg of PHEA in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute 10 µL of the stock solution into 990 µL of methanol containing 0.1% formic acid to yield a final concentration of 10 µg/mL. The formic acid aids in protonation for positive ion mode detection.

-

Instrument Setup: Calibrate the ESI-MS instrument according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.

-

Analysis: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass-to-charge (m/z) range of 100-300.

-

Data Interpretation: Look for a prominent peak at m/z 193.22, corresponding to the protonated molecule ([C₁₁H₁₂O₃ + H]⁺). A sodium adduct at m/z 215.20 ([C₁₁H₁₂O₃ + Na]⁺) may also be observed.

B. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of PHEA in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) are approximately:

-

6.90-7.30 ppm: Multiplets corresponding to the 5 protons on the aromatic phenyl ring.

-

5.80-6.40 ppm: Three distinct signals (doublet of doublets) for the 3 vinylic protons of the acrylate group.

-

4.20-4.50 ppm: Two triplets corresponding to the four protons of the ethyl group (-O-CH₂-CH₂-O-).

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals corresponding to the 11 unique carbon environments in the molecule.

-

Data Interpretation: Confirm that the chemical shifts, integrations, and coupling constants match the known reference spectrum for PHEA, verifying the connectivity of the functional groups.

Applications and Relevance in Drug Development

While PHEA is a staple in the materials industry, its properties are directly translatable to challenges in the biomedical field.[1][3]

Role as a Reactive Diluent in Industrial Formulations

In UV-curable inks and adhesives, PHEA functions as a reactive diluent.[4] This means it reduces the formulation's viscosity for easier application without introducing volatile organic compounds (VOCs), as it actively polymerizes and becomes part of the final solid film.[3] The phenyl group contributes to thermal stability and hardness, while the ether linkage imparts flexibility, preventing the cured material from becoming brittle.[3]

Potential in Biomedical Polymers and Drug Delivery

The true potential of PHEA for drug development professionals lies in its use as a monomer for creating specialized polymers for medical devices and drug delivery systems.

-

Hydrogel Formulation: Acrylate-based monomers are frequently used to synthesize hydrogels for controlled drug release.[11] PHEA can be copolymerized with more hydrophilic monomers (like 2-hydroxyethyl acrylate) to tune the properties of the resulting hydrogel. The phenoxyethyl group can enhance the mechanical strength and modulate the hydrophobic/hydrophilic balance of the polymer network, thereby influencing the swelling kinetics and the release profile of encapsulated drugs.

-

Medical Device Coatings: The excellent adhesion and flexibility of PHEA-containing polymers make them suitable for coatings on medical devices.[4] Such coatings can be designed to be biocompatible and can also act as reservoirs for the sustained release of therapeutic agents, such as anti-inflammatory or antimicrobial drugs.

-

Shape-Memory Polymers: PHEA is used as a monomer in the synthesis of shape-memory polymers.[1][7] This class of "smart" materials can be deformed and fixed into a temporary shape, recovering their original shape upon application of an external stimulus like heat. This has significant implications for developing minimally invasive surgical devices, such as self-deploying stents or smart sutures.

Caption: Conceptual model of PHEA in a drug delivery matrix.

It is crucial to note that while PHEA offers functional advantages, it is also a known skin sensitizer.[2] Therefore, for any biomedical application, comprehensive biocompatibility and toxicological studies must be conducted on the final, fully cured polymer to ensure that no residual monomer can leach out and cause adverse effects.

Conclusion

2-Phenoxyethyl acrylate is a versatile monomer whose utility is defined by its molecular weight of 192.21 g/mol and its C₁₁H₁₂O₃ formula. Its hybrid structure, featuring reactive, flexible, and stable moieties, provides a unique and valuable combination of properties. While firmly established in industrial applications, its potential for creating sophisticated polymers for drug delivery, medical coatings, and smart devices makes it a compound of significant interest for researchers at the intersection of materials science and pharmacology. Rigorous analytical verification of its identity and purity is the critical first step in harnessing its full potential for any scientific application.

References

-

PubChem. (n.d.). Phenoxyethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

EASTOMAT. (2025, April 28). Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 2-phenoxyethyl acrylate Registration Dossier. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Phenoxyethyl acrylate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). β-Phenoxyethyl acrylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Arun, A., Sridhar, S., & Reddy, B. S. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate based hydrogels. Journal of Applied Polymer Science, 97(4), 1479-1487. Retrieved from [Link]

Sources

- 1. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 2. arkema.com [arkema.com]

- 3. Product Recommendation: 2-Phenoxyethyl Acrylate, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenoxyethyl acrylate | C11H12O3 | CID 39485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 8. β-Phenoxyethyl acrylate [webbook.nist.gov]

- 9. 48145-04-6 CAS MSDS (2-Phenoxyethyl Acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2-Phenoxyethyl Acrylate: A Technical Guide for Researchers

For the drug development professional, researcher, and scientist, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. 2-Phenoxyethyl acrylate (PEA), a monofunctional acrylic monomer, is a valuable reagent in the synthesis of polymers with applications ranging from coatings and adhesives to advanced drug delivery systems.[1] However, its utility is matched by a clear hazard profile that necessitates a comprehensive and nuanced understanding of its safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded framework for working with PEA, ensuring both personal safety and the validity of your research.

Section 1: The Chemico-Hazard Profile of 2-Phenoxyethyl Acrylate

Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the inherent risks. 2-Phenoxyethyl acrylate (CAS No. 48145-04-6) is not merely a benign liquid; its chemical reactivity and toxicological properties demand respect.

1.1 Primary Hazards: A Mechanistic Perspective

The primary hazards associated with PEA are not arbitrary; they are a direct consequence of its molecular structure. The acrylate group is highly reactive and prone to polymerization, while the overall molecule possesses properties that can adversely affect biological systems.

-

Dermal Sensitization: The most pronounced health hazard of PEA is its potential to cause an allergic skin reaction.[2][3][4] This is not a simple irritation; it is a Type IV hypersensitivity reaction. Upon initial exposure, the molecule can penetrate the stratum corneum and haptenate endogenous proteins, forming an immunogenic complex. This complex is then recognized by Langerhans cells, initiating a sensitization cascade involving T-lymphocytes. Subsequent exposures, even to minute quantities, can trigger a robust inflammatory response manifesting as rash, itching, swelling, and blistering.[5][6] It is this immunological memory that makes preventing initial sensitization paramount.

-

Aquatic Toxicity: PEA is classified as toxic to aquatic life with long-lasting effects.[2][3][4][5][7] Its moderate water solubility and potential for persistence mean that improper disposal can lead to significant ecological harm.[6] Researchers have a responsibility to mitigate the environmental impact of their work, and this begins with stringent waste management protocols.

-

Suspected Reproductive Toxicity: Some safety data sheets indicate that PEA is suspected of damaging fertility or the unborn child.[5][8] This is a serious long-term health consideration that underscores the need for stringent exposure controls, particularly for researchers of child-bearing potential.

1.2 Physical and Chemical Properties of Note

A summary of key physical and chemical data is presented below. This information is critical for designing appropriate storage and handling procedures.

| Property | Value | Significance for Handling |

| Molecular Formula | C11H12O3[5] | --- |

| Molecular Weight | 192.21 g/mol [9] | --- |

| Appearance | Colorless to almost colorless clear liquid[3][7] | Any deviation may indicate contamination or degradation. |

| Boiling Point | 203°C (lit.)[9] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Vapor Pressure | 0.22 Pa at 20°C[3] | While low, inhalation of vapors should still be minimized. |

| Flash Point | >110°C | Combustible, but not highly flammable. |

| Water Solubility | Moderately soluble[1] | Influences environmental fate and cleanup procedures. |

| Density | 1.104 g/mL at 25°C[9] | Denser than water. |

Section 2: The Self-Validating Safety Protocol: A Proactive Approach to Exposure Control

A robust safety protocol is not a checklist; it is a dynamic system of overlapping and mutually reinforcing safeguards. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk and provides a framework for continuous safety improvement.

2.1 Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to physically remove the hazard from the breathing zone of the researcher.

-

Fume Hood: All handling of 2-phenoxyethyl acrylate, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and active ventilation to capture and exhaust vapors, preventing inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape primary containment.

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls, but it is a critical final barrier against exposure. The selection of PPE must be deliberate and based on the specific hazards of PEA.

-

Hand Protection: Due to the high risk of skin sensitization, glove selection is critical. Nitrile rubber gloves with a thickness of at least 0.5 mm are recommended.[3] Always inspect gloves for tears or punctures before use. Double-gloving is a prudent practice when handling larger quantities or during procedures with a high risk of splashing. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] However, for any procedure with a risk of splashing, a full-face shield worn over safety glasses is strongly recommended.

-

Skin and Body Protection: A lab coat is mandatory. For larger-scale work, a chemically resistant apron or suit should be considered.[2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2][8][9]

2.3 Safe Handling and Storage Workflow

Adherence to a strict workflow minimizes the potential for accidental exposure and maintains the integrity of the chemical.

Caption: A logical workflow for the safe handling and storage of 2-phenoxyethyl acrylate.

Storage Specifics: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2][8] The container should be kept tightly closed.[8][9] It is also crucial to store it away from incompatible materials such as oxidizing agents.[6][8]

Section 3: Emergency Response Protocols: A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is essential.

3.1 First-Aid Measures: Immediate and Informed Action

The immediate response to an exposure can significantly impact the outcome.

| Exposure Route | First-Aid Protocol | Causality |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[8] If skin irritation or a rash occurs, seek medical attention.[2][9] | Prompt and thorough washing is crucial to remove the chemical and minimize its penetration into the skin, thereby reducing the likelihood and severity of a sensitization reaction. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5] | The delicate tissues of the eye are highly susceptible to irritation. Immediate and prolonged flushing is necessary to dilute and remove the chemical, preventing serious damage. |

| Inhalation | Move the person to fresh air.[5][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[5] | Removing the individual from the contaminated atmosphere is the first priority. Subsequent actions are aimed at supporting respiration until professional medical help is available. |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[2] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. Rinsing the mouth and drinking water helps to dilute the substance in the stomach. |

3.2 Accidental Release Measures: Containment and Cleanup

In the event of a spill, a calm and methodical response is required.

-

Evacuate: Evacuate non-essential personnel from the area.[2]

-

Ventilate: Ensure the area is well-ventilated.[8]

-

Contain: For larger spills, build dikes to prevent entry into sewer systems or bodies of water.[8]

-

Absorb: Soak up the spill with an inert absorbent material such as sand, earth, or non-acidic clay.[2][5]

-

Collect: Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[5][9]

-

Decontaminate: Clean the spill area thoroughly.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE.[2]

3.3 Firefighting Measures

While not highly flammable, PEA is combustible.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or water spray.[2][5] For large fires, an alcohol-resistant foam may be necessary.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5] Containers may explode if heated.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion: A Culture of Safety

The safe handling of 2-phenoxyethyl acrylate is not a matter of mere compliance; it is a fundamental aspect of scientific rigor. By understanding the chemical's inherent hazards, implementing robust and self-validating safety protocols, and being prepared for emergencies, researchers can confidently and responsibly utilize this valuable compound in their work. A proactive and informed approach to safety protects not only the individual researcher but also the integrity of the scientific enterprise.

References

-

3M. (2021, June 3). Safety Data Sheet: 2-Phenoxyethyl acrylate. Retrieved from [Link]

-

Scientific Polymer Products, Inc. (2017, August 8). Safety Data Sheet: 2-Phenoxyethyl acrylate. Retrieved from [Link]

-

Chem Service. (2014, September 15). Safety Data Sheet: b-Phenoxyethyl acrylate. Retrieved from [Link]

-

INCHEM. (2008, November). ICSC 1723 - 2-HYDROXYETHYL ACRYLATE. Retrieved from [Link]

Sources

- 1. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]

- 2. scipoly.com [scipoly.com]

- 3. arkema.com [arkema.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 2-Phenoxyethyl Acrylate | 48145-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Phenoxyethyl Acrylate

Abstract

2-Phenoxyethyl acrylate (PEA) is a monofunctional aromatic acrylate monomer that imparts desirable properties such as flexibility, adhesion, and a high refractive index to polymers.[1] Its unique structure, which includes an aromatic ring, an ether linkage, and a reactive acrylate group, makes it a valuable component in a wide array of applications, including UV-curable coatings, inks, and adhesives.[2][3] Understanding the thermal stability and degradation behavior of PEA and its corresponding polymer, poly(2-phenoxyethyl acrylate) (pPEA), is paramount for defining its processing window, ensuring long-term performance, and predicting its service lifetime in demanding applications. This guide provides a comprehensive analysis of the thermal characteristics of PEA, delving into its degradation pathways and the analytical techniques used for its characterization.

Introduction: The Significance of Thermal Stability in Acrylate Systems

The thermal stability of an acrylic monomer and its polymer is a critical determinant of its utility. For the monomer, thermal stability dictates safe storage and transport conditions, preventing premature, and often hazardous, polymerization.[4] For the resulting polymer, thermal stability governs its performance at elevated temperatures, its degradation mechanisms, and ultimately, its lifespan. Uncontrolled thermal degradation can lead to a catastrophic loss of mechanical, optical, and chemical properties.

This guide will explore the thermal behavior of 2-phenoxyethyl acrylate from a multi-faceted perspective, addressing the fundamental chemistry of its degradation, the practical aspects of its analysis, and the role of formulation components in its stabilization.

Physicochemical Properties of 2-Phenoxyethyl Acrylate

A foundational understanding of the physical and chemical properties of 2-phenoxyethyl acrylate is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₃ | [5] |

| Molecular Weight | 192.21 g/mol | [5] |

| Appearance | Colorless to slightly yellowish liquid | [2] |

| Boiling Point | 132 °C | [6] |

| Glass Transition Temperature (Tg) of Homopolymer | -10 °C | [7] |